Thiol-PEG6-t-butyl ester
Overview
Description
Thiol-PEG6-t-butyl ester is a PEG derivative containing a thiol group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the reaction of the thiol group with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of this compound is C19H38O8S . Its exact mass is 426.23 and its molecular weight is 426.57 . The InChI Code is 1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 .Chemical Reactions Analysis
Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 426.57 . It is a solid powder and is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Scientific Research Applications
Preparation of N-t-Butoxycarbonyl Derivatives and Sulfur Analogs
- Di-t-butyl dicarbonate and its dithiol analogs react with amino-acid esters to form N-t-butoxycarbonyl (t-BOC) derivatives and thiol analogs under mild conditions. These thiol analogs are stable to acidic conditions which rapidly remove the t-BOC group itself, demonstrating potential in selective blocking and deblocking of amino or other groups (Tarbell, Yamamoto, & Pope, 1972).
Antifouling Applications in Marine Environments
- Poly(ethylene glycol)-based thiol-ene hydrogel coatings were studied for marine antifouling purposes. These coatings exhibited different structural compositions and demonstrated that longer PEG chains improved antifouling properties, which is significant for marine biotechnology applications (Lundberg et al., 2010).
Tissue Engineering and Controlled Release Applications
- Thiol-ene photoclick hydrogels, used in tissue engineering and controlled release applications, showed faster gel points and higher degrees of cross-linking compared to Michael-type addition hydrogels. The presence of ester bonds within the PEG-norbornene macromer rendered these hydrogels hydrolytically degradable, which is crucial for biomedical applications (Shih & Lin, 2012).
Stability in Biomedical Applications
- Thiol-norbornene photoclickable PEG hydrogels exhibited robust cytocompatibility and retained long-term integrity with nondegradable crosslinkers. However, these hydrogels rapidly degraded in vivo, suggesting the need for design adaptations for biomedical applications (Hunckler et al., 2019).
Enhancement of Photoconductive Response
- The addition of alkyl thiol molecules to polymer/fullerene solutions before spin coating significantly improved the photoconductivity of the films, indicating potential applications in photovoltaic and photoresponsive materials (Peet et al., 2006).
Injectable Materials for Biomedical Applications
- Polyphosphazenes containing thiol groups showed potential as injectable biomaterials. Their transformation into hydrogels at body temperature and subsequent cross-linking under physiological conditions highlighted their suitability for tissue engineering and protein delivery (Potta, Chun, & Song, 2009).
Hydrolysis-Resistant Biomaterials
- Poly(ethylene glycol) derivatives, including those with ester linkages, are widely used in drug PEGylation and biomaterial surface modification. Understanding the hydrolysis resistance of these materials is crucial for long-term applications in biomedical fields (Tong, Lai, Guo, & Huang, 2011).
Stability of Gold Nanoparticles in Biotechnology
- The stability of gold nanoparticle-PEG conjugates was found to be significantly influenced by the spacer structure in PEG-based ligands. This has implications for the design of more complex conjugates in medical and biotechnological applications (Schulz, Vossmeyer, Bastús, & Weller, 2013).
Mechanism of Action
Target of Action
Thiol-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technique . The thiol group in the compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Mode of Action
The compound contains a thiol group and a t-butyl ester . The thiol group is reactive and can form covalent bonds with certain targets, such as maleimide, OPSS, vinylsulfone, and transition metal surfaces . This allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
As a protac linker, it is involved in the process of targeted protein degradation . This involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The peg spacer in the compound is known to increase the aqueous solubility of the resulting compound , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target, altering the protein levels within the cell .
Safety and Hazards
Thiol-PEG6-t-butyl ester is harmful if swallowed, causes skin irritation, and is toxic if inhaled . It may cause drowsiness or dizziness, and is suspected of causing cancer and damaging fertility or the unborn child . It causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .
Biochemical Analysis
Biochemical Properties
Thiol-PEG6-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics research. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to the formation of stable thioether linkages . This interaction is crucial for the modification and labeling of proteins, enabling researchers to study protein function and interactions. Additionally, the PEG spacer in this compound enhances the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes. The compound can modify cell surface proteins through its thiol group, affecting cell signaling pathways and gene expression . For example, the modification of cell surface receptors by this compound can alter signal transduction pathways, leading to changes in cellular responses. Furthermore, the increased solubility provided by the PEG spacer allows for better cellular uptake and distribution of the compound, enhancing its overall effectiveness .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific target. For instance, the modification of cysteine residues in enzymes by this compound can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under refrigerated conditions, but prolonged exposure to higher temperatures can lead to degradation and reduced effectiveness . Long-term studies have shown that the modification of proteins and other biomolecules by this compound can have lasting effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can modify enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the activity of transporters and other proteins involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG spacer in the compound enhances its solubility and allows for efficient transport across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, the thiol group in this compound can interact with proteins in the endoplasmic reticulum, leading to its accumulation in this organelle . This localization can influence the compound’s ability to modify proteins and other biomolecules within the cell .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOFWHQVCATSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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